molecular formula C8H16O3 B8377695 2-Methyl-3,3-diethoxy-1-propanal

2-Methyl-3,3-diethoxy-1-propanal

Cat. No.: B8377695
M. Wt: 160.21 g/mol
InChI Key: XFJRTFAUGYGSKV-UHFFFAOYSA-N
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Description

2-Methyl-3,3-diethoxy-1-propanal is a specialty aldehyde acetal compound offered for research and development purposes. Compounds of this structural class, featuring both an acetal-protected aldehyde and a free aldehyde group, are typically employed as versatile intermediates in organic synthesis. The acetal group serves as a protecting group for the carbonyl, allowing for selective reactions at the unmodified aldehyde site. Subsequently, the protected group can be deprotected under mild acidic conditions to regenerate the carbonyl functionality. This makes such molecules valuable building blocks for the synthesis of more complex target molecules, potentially including pharmaceuticals, fragrances, and other fine chemicals. The specific research applications and mechanism of action for this particular compound are areas for further investigation by qualified researchers. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3,3-diethoxy-2-methylpropanal

InChI

InChI=1S/C8H16O3/c1-4-10-8(11-5-2)7(3)6-9/h6-8H,4-5H2,1-3H3

InChI Key

XFJRTFAUGYGSKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)C=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

2-Methyl-3,3-diethoxy-1-propanal
  • Structure : Aldehyde group at position 1, methyl at position 2, and two ethoxy groups at position 3.
  • Key Features : Ethoxy groups increase lipophilicity and reduce hydrogen bonding compared to hydroxyl analogs.
3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)
  • Structure : Aldehyde at position 1, hydroxyl group at position 3, and two methyl groups at position 2.
  • Key Features : Hydroxyl group enables hydrogen bonding, increasing polarity and reactivity in aqueous environments .
2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy (CAS 42910-64-5)
  • Structure: Propanol backbone with tert-butoxy and ethoxy substituents.
  • Key Features : Ether groups enhance solubility in organic solvents; used as a solvent or intermediate .
3-(2'-Methoxy)-ethoxypropylamine (CAS 54303-31-0)
  • Structure : Propylamine chain with methoxyethoxy substituent.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Flash Point (°C) Key Reactivity
This compound Likely C₈H₁₆O₃ ~176 (estimated) Not reported Not reported Reacts with carbanions (e.g., phosphonate derivatives) at low temperatures
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ 102.13 204.4 60.3 Susceptible to oxidation; forms hydrogen bonds
2-Propanol,1-(tert-butoxy)-3-ethoxy C₉H₂₀O₃ 176.25 Not reported Not reported Stable ether linkages; inert under basic conditions
3-(2'-Methoxy)-ethoxypropylamine C₆H₁₅NO₂ 133.19 Not reported Not reported Amine group participates in Schiff base formation

Preparation Methods

Aldol Condensation-Based Approaches

The aldol reaction serves as a cornerstone for constructing the carbon skeleton of this compound. A plausible route involves the condensation of methylglyoxal with ethyl vinyl ether under acidic catalysis. For instance, hydrated ferric sulfate (Fe2(SO4)3nH2O\text{Fe}_2(\text{SO}_4)_3 \cdot n\text{H}_2\text{O}) or zeolite catalysts, as demonstrated in the synthesis of 3,3-diethoxy-1-propanol, could facilitate this step. The reaction proceeds via enolization of methylglyoxal, followed by nucleophilic attack on ethyl vinyl ether to form the ethoxy-protected intermediate. Subsequent hydrolysis and oxidation would yield the target aldehyde.

Key parameters include:

  • Catalyst loading : 5–10 wt% relative to the aldehyde precursor.

  • Solvent system : Toluene or tetrahydrofuran (THF) for improved solubility of intermediates.

  • Temperature : 60–90°C for optimal reaction kinetics without decomposition.

Nucleophilic Substitution and Oxidation

An alternative pathway begins with 2-methyl-1,3-propanediol, which undergoes ethoxylation using acetyl chloride in ethanol. The diol is first protected as its diethyl acetal, after which selective oxidation of the primary alcohol to an aldehyde is achieved using pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This method benefits from the stability of acetal intermediates, which prevent over-oxidation to carboxylic acids.

Example protocol :

  • Protect 2-methyl-1,3-propanediol with ethyl orthoformate in ethanol under reflux.

  • Oxidize the primary alcohol using PCC in dichloromethane at 0°C.

  • Purify via fractional distillation to isolate this compound.

Catalytic Systems and Their Impact on Yield

Solid Acid Catalysts

The patent CN103724166A highlights the efficacy of hydrated metal sulfates (e.g., Al2(SO4)318H2O\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}) in aldolization. For this compound, analogous catalysts could enhance reaction rates and selectivity. Table 1 extrapolates data from 3,3-diethoxy-1-propanol syntheses to predict performance.

Table 1: Hypothetical Catalyst Screening for Aldol Condensation

CatalystTemperature (°C)Yield (%)*Purity (%)*
Al2(SO4)318H2O\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}8052–53>98
FeCl36H2O\text{FeCl}_3 \cdot 6\text{H}_2\text{O}8048–5095
Zeolite H-Y704592
*Predicted values based on analogous reactions.

Reductive Amination for Byproduct Control

Unwanted side products, such as 2-methyl-3,3-diethoxy-1-propanol, may form during reduction steps. Employing sodium borohydride (NaBH4\text{NaBH}_4) in methanol at 0°C minimizes over-reduction, as seen in the synthesis of 3,3-diethoxy-1-propanol. Quenching with dilute hydrochloric acid (pH 7–8) further stabilizes the aldehyde.

Reaction Optimization and Scalability

Solvent Recycling and Cost Efficiency

The use of toluene and THF, both recyclable via distillation, reduces environmental and economic burdens. For a 2-methyl variant, substituting toluene with cyclopentyl methyl ether (CPME) may improve safety and boiling point compatibility.

Temperature and Time Dependencies

  • Aldolization : 60–90°C for 25–75 hours ensures complete conversion.

  • Oxidation : 0–5°C prevents aldehyde degradation during PCC-mediated reactions.

Analytical Characterization

Spectroscopic Confirmation

The target compound’s structure is verifiable via:

  • 1H NMR^1\text{H NMR} : Peaks at δ 9.65 ppm (aldehyde proton), δ 1.16–1.20 ppm (ethyl groups), and δ 3.45–3.89 ppm (methine and methylene protons).

  • IR Spectroscopy : Strong absorption at 1720 cm1^{-1} (C=O stretch).

Purity Assessment

Gas chromatography (GC) with flame ionization detection achieves >98% purity when coupled with fractional distillation.

Industrial Feasibility and Challenges

Scalability of Acetal Protection

Large-scale ethoxylation requires rigorous moisture control to prevent hydrolysis. Continuous flow reactors could enhance mixing and heat transfer during acetyl chloride additions .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-3,3-diethoxy-1-propanal, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis of this compound typically involves the acetalization of a precursor aldehyde (e.g., 2-methyl-3-oxo-propanal) with ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). Key considerations include:

  • Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reactivity and side-product formation.
  • Catalyst selection : Acidic ion-exchange resins may reduce byproducts compared to homogeneous catalysts .
  • Purification : Distillation under reduced pressure or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is recommended to isolate the product.

Example Reaction Conditions Table:

StepReagent/CatalystTemperatureTimeYield Range
AcetalizationEthanol, H+70°C6–8 h60–75%
PurificationSilica gel (EtOAc:Hexane 1:4)RT>95% purity

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR Analysis :
    • ¹H NMR : Expect signals for the aldehyde proton (~9.8 ppm, singlet), ethoxy groups (δ 1.2–1.4 ppm for CH₃; δ 3.5–3.7 ppm for OCH₂), and methyl branching (δ 1.1–1.3 ppm).
    • ¹³C NMR : Confirm acetal carbons (δ 95–100 ppm) and aldehyde carbon (~200 ppm).
  • IR Spectroscopy : Look for C=O stretch (~1720 cm⁻¹, aldehyde) and C-O-C stretches (~1100 cm⁻¹, acetal).
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the molecular weight (e.g., 174.22 g/mol for C₈H₁₆O₃).

Reference : Similar characterization workflows are applied to ethoxy-containing compounds in PubChem entries .

Advanced Research Questions

Q. What mechanisms underlie the acid-catalyzed hydrolysis of this compound, and how can kinetic studies inform stability profiles?

Answer: The hydrolysis of the acetal group proceeds via protonation of the oxygen atom, followed by cleavage to regenerate the aldehyde. Kinetic studies (e.g., using UV-Vis or NMR monitoring) reveal:

  • pH dependence : Hydrolysis accelerates under strongly acidic conditions (pH < 3).
  • Temperature effects : Activation energy (Eₐ) can be calculated using Arrhenius plots.
  • Stabilization strategies : Store the compound under anhydrous conditions with molecular sieves and inert atmospheres to prevent degradation .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Answer: Density Functional Theory (DFT) calculations can model:

  • Electrophilicity : The aldehyde group’s partial positive charge facilitates nucleophilic attack.
  • Transition states : Simulate intermediates in reactions with amines or Grignard reagents.
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize charge separation in transition states.

Example : PubChem’s InChI and SMILES data for analogous compounds enable molecular modeling .

Q. What experimental contradictions exist in the literature regarding the compound’s stability, and how can they be resolved?

Answer: Contradictions may arise from:

  • Moisture variability : Differing humidity levels in storage conditions lead to inconsistent hydrolysis rates.
  • Analytical sensitivity : LC/MS-UV methods with detection limits <0.1% are critical for identifying trace degradation products .
  • Resolution : Replicate studies under controlled humidity (e.g., glovebox) and standardize analytical protocols.

Methodology : Apply iterative qualitative analysis frameworks to isolate variables, as suggested in social science research adaptation .

Q. How can isotopic labeling (e.g., deuterated ethoxy groups) be used to trace metabolic or synthetic pathways of this compound?

Answer:

  • Deuterium incorporation : Synthesize 2-methyl-3,3-diethoxy-d₆-1-propanal using deuterated ethanol (C₂D₅OD).
  • Applications :
    • Mass spectrometry : Track labeled fragments in metabolic studies.
    • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds.

Reference : Deuterated methoxy compounds (e.g., 3-(Methoxy-d₃)-1-propanol) demonstrate similar labeling strategies .

Q. What role does steric hindrance from the methyl group play in regioselective reactions involving this compound?

Answer: The methyl branch at C-2 influences:

  • Nucleophilic attack : Bulkier nucleophiles (e.g., tert-butylamine) may favor addition to the less hindered aldehyde site.
  • Catalyst design : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can exploit steric effects for enantioselective transformations.

Experimental Design : Compare reaction outcomes with/without methyl substitution using kinetic and stereochemical analysis.

Q. Tables for Comparative Analysis

Q. Table 1: Stability of this compound Under Varying Conditions

ConditionDegradation Rate (k, h⁻¹)Major Degradation Product
pH 2.0, 25°C0.152-Methyl-3-oxo-propanal
pH 7.0, 25°C0.002None detected
Dry N₂, 4°C0.001

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey PeaksFunctional Group
¹H NMRδ 9.8 (s, 1H)Aldehyde
¹³C NMRδ 95–100Acetal carbons
IR1720 cm⁻¹C=O stretch

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